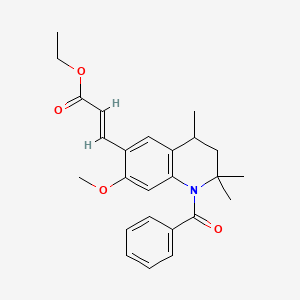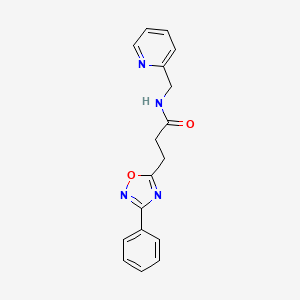
Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate typically involves multi-step organic reactions. The starting materials may include benzoyl chloride, methoxy aniline, and ethyl acetoacetate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
- Step 1: Formation of Intermediate:
- React benzoyl chloride with methoxy aniline in the presence of a base (e.g., sodium hydroxide) to form the benzoyl intermediate.
- Reaction conditions: Room temperature, solvent (e.g., ethanol).
- Step 2: Cyclization:
- The benzoyl intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst (e.g., p-toluenesulfonic acid) to form the quinoline ring.
- Reaction conditions: Reflux, solvent (e.g., toluene).
- Step 3: Esterification:
- The final step involves the esterification of the quinoline derivative with ethyl alcohol to form this compound.
- Reaction conditions: Acidic medium, solvent (e.g., ethanol).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate can undergo various chemical reactions, including:
- Oxidation:
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Major products: Oxidized quinoline derivatives.
- Reduction:
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced quinoline derivatives.
- Substitution:
- Common reagents: Halogens, nucleophiles.
- Major products: Substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar properties and can be used in drug discovery and development.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Ethyl (E)-3-(1-benzoyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate
- Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-5-quinolinyl)-2-propenoate
Uniqueness: Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate is unique due to its specific substitution pattern on the quinoline ring. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C25H29NO4 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)prop-2-enoate |
InChI |
InChI=1S/C25H29NO4/c1-6-30-23(27)13-12-19-14-20-17(2)16-25(3,4)26(21(20)15-22(19)29-5)24(28)18-10-8-7-9-11-18/h7-15,17H,6,16H2,1-5H3/b13-12+ |
Clé InChI |
FAKPNDNTZLFDGH-OUKQBFOZSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC2=C(C=C1OC)N(C(CC2C)(C)C)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C=CC1=CC2=C(C=C1OC)N(C(CC2C)(C)C)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14939944.png)
![(5Z)-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14939950.png)
![3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B14939952.png)
![1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939962.png)
![Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate](/img/structure/B14939965.png)
![2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14939967.png)
![N-(3,4-dichlorophenyl)-2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B14939976.png)
![4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B14940002.png)
![4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B14940010.png)
![(1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940017.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B14940019.png)

![4-butyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclohexanecarboxamide](/img/structure/B14940026.png)
